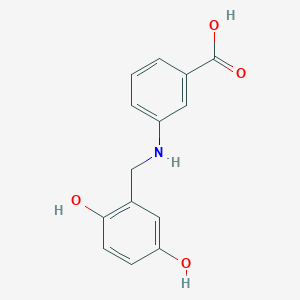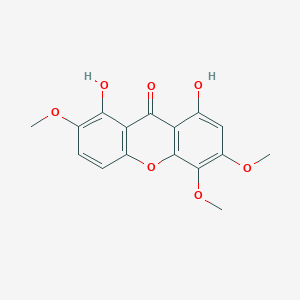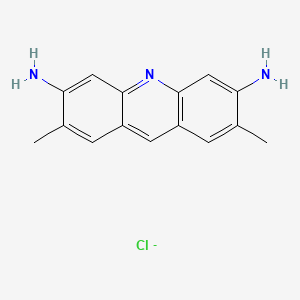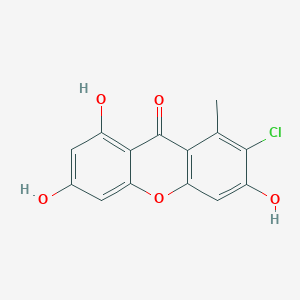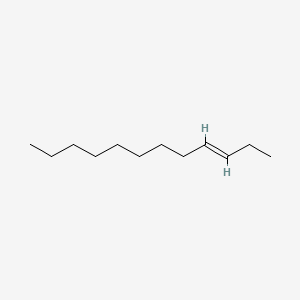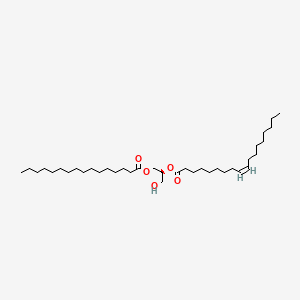
1-Palmitoyl-2-oleoyl-sn-glycerol
説明
1-Palmitoyl-2-oleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol with palmitoyl as the 1-acyl group and oleoyl as the 2-acyl group . It is a natural product found in Apis cerana . It is also a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol has been studied using various methods. For instance, acidolysis has been used for the synthesis of OPL . Secondary-feeding acidolysis has great application prospects for OPL synthesis .Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycerol is C37H70O5 . It has a molecular weight of 594.9 g/mol . The structure is a 1,2-diacyl-sn-glycerol and a 1-palmitoyl-2-oleoylglycerol .Chemical Reactions Analysis
1-Palmitoyl-2-oleoyl-sn-glycerol is a phospholipid that is found in biological membranes . It can be used in the generation of liposomes and other artificial membranes . Artificial membranes containing 1,2-OPPC have been used to study S. aureus α-toxin assembly and the effects of phytol on membranes, as well as for the characterization of phospholipase A2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-2-oleoyl-sn-glycerol include a molecular weight of 594.9 g/mol . It is a 1,2-diacyl-sn-glycerol and a 1-palmitoyl-2-oleoylglycerol .科学的研究の応用
Liposome Research
1-Palmitoyl-2-oleoyl-sn-glycerol is used in the study of liposomes, which are self-closed spherical or ellipsoidal structures where one or more phospholipid bilayers entrap part of the solvent into their interior . These structures are widely studied not only as a model for cell membranes and transport phenomena across membranes but also for their great potential in applications such as drug delivery vehicles .
NMR Techniques
This compound is used in Nuclear Magnetic Resonance (NMR) techniques. A comparative characterization of Small Unilamellar Vesicles (SUVs), Large Unilamellar Vesicles (LUVs), and Multilamellar Vesicles (MLVs) prepared from 1-palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine (POPC) was carried out using two NMR techniques .
Resveratrol Studies
The influence of resveratrol, a polyphenolic compound found in the skins and seeds of red grapes, red wines, peanuts, and other nutrients, on the structure, mechanics, and electrical properties of biomimetic lipid systems composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) has been studied .
Lipid Bilayer Research
1-Palmitoyl-2-oleoyl-sn-glycerol is used in the study of lipid bilayers. The degree of hydration of lipid molecules in the bilayers is assessed by means of Laurdan fluorescence spectroscopy of large unilamellar vesicles .
Membrane Mechanics
This compound is used in the study of membrane mechanics. Thermal shape fluctuation analysis of nearly spherical giant unilamellar vesicles is applied to probe the membrane mechanics in the presence of resveratrol .
Lipid Binding Assay
1-Palmitoyl-2-oleoyl-sn-glycerol has been used in the liposome preparation for lipid binding assay of monogalactosyldiacylglycerol synthase (MGD1) activity in plant samples .
7. Preparation of Liposome for Fusion with Cells This compound has been used in the preparation of liposome for fusion with human umbilical vein endothelial cells (HUVEC) to monitor interleukin1 induced clotting process .
Generation of Artificial Membranes
1-Palmitoyl-2-oleoyl-sn-glycerol can be used in the generation of micelles, liposomes, and other types of artificial membranes .
作用機序
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycerol is an endogenous metabolite and a major diacylglycerol in the Hormogonium-Inducing Factor (HIF)-1 . HIF-1 is a key regulator of cellular response to hypoxia, which plays a crucial role in energy metabolism, angiogenesis, cell survival, and other critical cellular functions .
Mode of Action
It is known to reduce interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and respiratory distress .
Result of Action
The primary result of 1-Palmitoyl-2-oleoyl-sn-glycerol’s action is the prevention of alveolar collapse, leading to the alleviation of respiratory distress . This is achieved by reducing the interfacial tension at the air/water interfaces in the alveoli .
将来の方向性
特性
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-OZKTZCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Palmitoyl-2-oleoyl-sn-glycerol | |
CAS RN |
29541-66-0 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



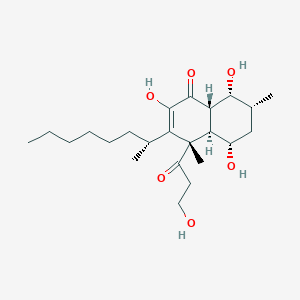
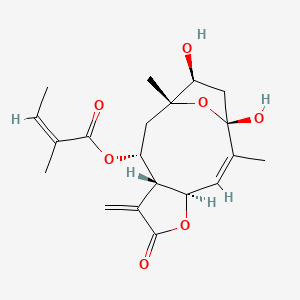
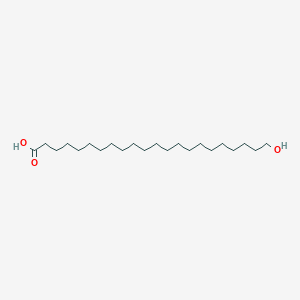

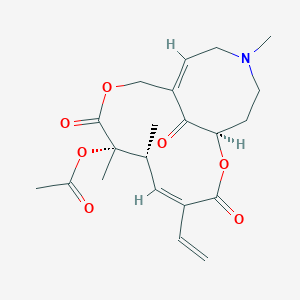

![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
